molecular formula C11H12O5 B3320819 Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate CAS No. 126495-72-5

Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate

Cat. No.: B3320819
CAS No.: 126495-72-5
M. Wt: 224.21 g/mol
InChI Key: MDYCUZHBCOPWJQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate is an organic compound with the molecular formula C11H12O5. It is a derivative of phenylacetic acid and is known for its applications in organic synthesis and as a catalyst in various chemical reactions. This compound is characterized by its white to off-white solid appearance and is sensitive to air and light.

Scientific Research Applications

Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the condensation reactions of aromatic quinones with phenylacetones.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate typically involves the reaction of 2,5-dihydroxyphenylacetic acid with methanol in the presence of sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    2,5-Dihydroxyphenylacetic acid: A precursor in the synthesis of Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate.

    2-Acetyl-1,4-dihydroxybenzene: Shares similar structural features and chemical properties.

Uniqueness: this compound is unique due to its dual hydroxyl and acetyl functional groups, which confer distinct reactivity and biological activities compared to its analogs .

Properties

IUPAC Name

methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-6(12)11-7(4-10(15)16-2)3-8(13)5-9(11)14/h3,5,13-14H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYCUZHBCOPWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-acetyl-3,5-diallyloxyphenylacetate (22 g, 72 mmol) obtained in Example 5, Step 2 was dissolved in 1,4-dioxane (0.20 L). To the solution were added ammonium formate (18 g, 0.29 mol) and bis(triphenylphosphine)palladium (II) dichloride (2.5 g, 3.6 mmol), followed by stirring for 8 hours under heating and reflux. After cooling to room temperature, the reaction mixture was made acidic by addition of 3 mol/L hydrochloric acid (0.20 L) and then concentrated under reduced pressure. The resulting residue was extracted with a mixed solvent of ethyl acetate and methanol (ethyl acetate/methanol=4/1, 0.20 L×4). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/2) to obtain methyl 2-acetyl-3,5-dihydroxyphenylacetate (6.2 g, 39%).
Name
Methyl 2-acetyl-3,5-diallyloxyphenylacetate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0.2 L
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two
Quantity
0.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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